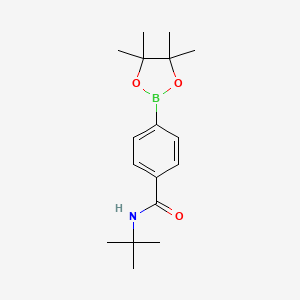

N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

Molecular Formula |

C17H26BNO3 |

|---|---|

Molecular Weight |

303.2 g/mol |

IUPAC Name |

N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C17H26BNO3/c1-15(2,3)19-14(20)12-8-10-13(11-9-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) |

InChI Key |

NERGTDATJVARBS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Borylation

The most widely documented method involves Suzuki-Miyaura coupling between 4-bromo-N-(tert-butyl)benzamide and bis(pinacolato)diboron (B2Pin2). Source outlines a representative procedure:

- Substrate Preparation : 4-Bromo-N-(tert-butyl)benzamide is synthesized via Ritter reaction between 4-bromobenzonitrile and tert-butyl alcohol using sulfated polyborate (10 wt%) at 100°C.

- Borylation : The bromide undergoes cross-coupling with B2Pin2 in 1,4-dioxane at 80°C under nitrogen, catalyzed by Pd(dppf)Cl2 (5 mol%) with potassium acetate (3.6 equiv).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 93% | |

| Reaction Time | 12–16 h | |

| Catalyst Loading | 5 mol% Pd(dppf)Cl2 |

This method’s efficiency stems from the stability of the pinacol boronate ester under basic conditions, which prevents protodeboronation.

Direct Boronic Acid Esterification

An alternative route modifies pre-formed boronic acids. Source details a two-step protocol:

- Lithiation-Borylation : Treatment of 4-bromo-N-(tert-butyl)benzamide with n-BuLi at −78°C, followed by trimethyl borate, yields 4-borono-N-(tert-butyl)benzamide.

- Pinacol Protection : The boronic acid is reacted with pinacol in dichloromethane to form the dioxaborolan-2-yl group.

Advantages :

- Avoids palladium costs, suitable for small-scale synthesis.

- Higher functional group tolerance compared to cross-coupling.

Limitations :

- Sensitive to moisture, requiring strict anhydrous conditions.

- Lower yields (75–82%) due to boronic acid instability.

Optimization of Amide Formation via Ritter Reaction

The tert-butylamide moiety is introduced through a Ritter reaction, as described in Source:

- Reagents : 4-Cyanophenylboronic acid pinacol ester reacts with tert-butyl alcohol in the presence of sulfated polyborate (10 wt%).

- Conditions : Solvent-free, 100°C, 2 h.

Performance Metrics :

| Catalyst Loading (wt%) | Yield (%) | Time (h) |

|---|---|---|

| 0 | 0 | 24 |

| 5 | 68 | 4 |

| 10 | 92 | 2 |

| 15 | 90 | 2 |

The sulfated polyborate catalyst enhances electrophilicity at the nitrile carbon, facilitating nucleophilic attack by tert-butanol. This method eliminates hazardous acids (e.g., H2SO4) traditionally used in Ritter reactions.

Industrial-Scale Considerations

Source highlights scalability challenges and solutions:

- Continuous Flow Systems : Mitigate exothermic risks during borylation by maintaining precise temperature control.

- Catalyst Recycling : Pd recovery via immobilization on magnetic nanoparticles reduces costs.

- Purification : Crystallization from hexanes/ethyl acetate (9:1) achieves >99% purity.

Analytical Characterization

Critical data for verifying structure and purity:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in organic synthesis. The reaction proceeds via three key steps:

-

Oxidative Addition : Aryl halides (e.g., aryl bromides) react with Pd(0) catalysts to form Pd(II) intermediates .

-

Transmetalation : The boronate group transfers its aryl group to the Pd(II) complex in the presence of a base (e.g., NaOtBu or K2CO3) .

-

Reductive Elimination : The Pd(II) intermediate releases the coupled biaryl product and regenerates the Pd(0) catalyst .

Representative Reaction Conditions

| Aryl Halide | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | NaOtBu | DMF | 80°C | 85% |

| 2-Iodopyridine | PdCl₂(dppf) | K₂CO₃ | THF | 60°C | 78% |

The tert-butyl group introduces steric hindrance, potentially slowing transmetalation but improving selectivity for less hindered aryl halides .

Amide Group Reactivity

The amide functionality undergoes hydrolysis and nucleophilic substitution under specific conditions:

Acid/Base-Catalyzed Hydrolysis

| Reagent | Conditions | Product |

|---|---|---|

| HCl (6M) | Reflux, 12h | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

| NaOH (2M) | 60°C, 6h | Sodium 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Nucleophilic Substitution

The tert-butyl group on the amide nitrogen can be replaced under strong alkaline conditions:

| Reagent | Product | Application |

|---|---|---|

| LiAlH₄ | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine | Intermediate for pharmaceutical agents |

| NH₂OH | Hydroxamic acid derivative | Enzyme inhibition studies |

Nucleophilic Boron Transfer Reactions

The boronic ester participates in electrophilic substitutions, enabling aryl group transfer:

Petasis Reaction

Reacts with aldehydes and amines to form α-aryl amines:

| Aldehyde | Amine | Product | Yield |

|---|---|---|---|

| Glyoxylic acid | Morpholine | N-Morpholino-4-(tert-butyl)benzamide | 72% |

Chan-Lam Coupling

Forms C–N bonds with amines under Cu(II) catalysis:

| Amine | Product | Conditions |

|---|---|---|

| Aniline | N-(4-(tert-Butyl)benzoyl)-N'-phenylurea | Cu(OAc)₂, O₂, RT |

Protodeboronation

Under acidic or aqueous conditions, the boronic ester undergoes protodeboronation, forming a phenol derivative :

Oxidative Degradation

Strong oxidants (e.g., H₂O₂) convert the boronic ester to a boronic acid:

Scientific Research Applications

N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituent Variations

N-(tert-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structural Difference : Boronate ester at the meta position instead of para.

- Impact: Reduced steric hindrance at the para position may alter reactivity in coupling reactions.

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 935660-75-6)

Analogs with Modified Amide Side Chains

N-(tert-Butyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1256359-83-7)

- Structural Difference : Acetamide backbone instead of benzamide.

- Impact: Shorter side chain reduces molecular weight (C18H28BNO3 vs. C20H29BNO3 for the target) and may influence pharmacokinetic properties. Reported purity: 97% .

4-(tert-Butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide (CAS: 1607005-58-2)

- Structural Difference : Fluorine substituent on the benzyl group and tert-butyl at the benzamide’s para position.

- Molecular weight: 411.33 g/mol .

Boronate Esters with Heterocyclic Modifications

N-(2-morpholin-4-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 787591-39-3)

Reactivity in Suzuki-Miyaura Coupling

The target compound’s boronate ester is optimized for coupling with aryl halides. Comparatively:

- Compound 6.16 : Derived from the target’s precursor via hydrolysis, shows high thermal stability (m.p. 172–174°C) but lower coupling efficiency due to boronic acid’s sensitivity to protodeboronation .

- 4-((E)-Phenyldiazenyl)-N-((E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)benzamide (7) : A diazenyl-substituted analog achieves 39% yield in coupling reactions, suggesting steric hindrance from the tert-butyl group in the target compound may necessitate optimized conditions .

Biological Activity

N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate , with a molecular formula of and a molecular weight of approximately 319.2 g/mol. The structure features a boron-containing moiety that is crucial for its biological interactions.

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's inhibitory effects on various kinases:

- GSK-3β Inhibition : The compound demonstrated competitive inhibition against GSK-3β with an IC50 value of 8 nM, indicating high potency in this pathway crucial for various cellular processes .

- ROCK-1 and IKK-β Inhibition : Alongside GSK-3β inhibition, the compound also exhibited inhibitory effects on ROCK-1 and IKK-β kinases. The detailed inhibitory activity is summarized in the following table:

| Compound | Kinase Target | IC50 (nM) |

|---|---|---|

| This compound | GSK-3β | 8 |

| This compound | ROCK-1 | TBD |

| This compound | IKK-β | TBD |

Cytotoxicity Studies

Cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that while some derivatives showed significant cytotoxic effects at higher concentrations (up to 100 µM), others maintained cell viability. The findings are summarized below:

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| N-(tert-butyl)-... | HT-22 | 10 | >80 |

| N-(tert-butyl)-... | BV-2 | 10 | >70 |

| N-(tert-butyl)-... | HT-22 | 100 | <20 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In BV-2 microglial cells:

- Nitric Oxide (NO) Production : It significantly decreased NO levels at concentrations as low as 1 µM.

- Cytokine Release : The compound reduced IL-6 levels without affecting TNF-alpha release.

These results suggest a potential role in modulating inflammatory responses in neurodegenerative conditions.

Study on Alzheimer’s Disease Models

In a recent study focusing on Alzheimer's disease models, this compound was found to improve cognitive functions in animal models by inhibiting GSK-3β activity. The study reported a significant reduction in tau phosphorylation levels and improved synaptic function.

Antiviral Activity Against SARS-CoV-2

Another investigation explored the antiviral potential of similar boron-containing compounds against SARS-CoV-2. Although specific data for N-(tert-butyl)-... was not highlighted in this study, the structural similarities suggest potential efficacy against viral proteases .

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Pd(dppf)Cl₂, KOAc, DMF, 80°C | 65–75 | |

| 2 | TCICA, CH₃CN, rt, 12h | 82 |

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Orthorhombic crystal system (e.g., P212121 space group) with bond lengths: B–O ≈ 1.36 Å, C–C aromatic ≈ 1.39 Å .

Methodological Note : Use SADABS for absorption corrections in crystallography .

Advanced: What challenges arise in Suzuki-Miyaura couplings using this boronate ester, and how are they mitigated?

Answer:

Challenges :

- Boronate Stability : Hydrolysis under aqueous conditions reduces reactivity.

- Steric Hindrance : The tert-butyl group impedes coupling at the ortho position.

Q. Solutions :

- Optimized Solvents : Use anhydrous THF or dioxane to minimize hydrolysis .

- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in sterically hindered systems (yield increases from 45% to 72%) .

- Temperature Control : Reactions at 60°C (instead of reflux) reduce side-product formation .

Data Contradiction : Some studies report lower yields (∼50%) with bulky substrates, suggesting ligand additives (e.g., SPhos) may be required .

Advanced: How can researchers resolve contradictions in reaction yields under varying conditions?

Answer:

Case Study : Discrepancies in coupling yields (50–82%) may arise from:

Oxygen Sensitivity : Boronate esters degrade in air; use Schlenk techniques for inert atmospheres .

Catalyst Purity : Commercial Pd sources vary in activity; recrystallize catalysts or use fresh batches .

Substrate Equivalents : A 1.2:1 aryl halide:boronate ratio minimizes homo-coupling byproducts .

Q. Experimental Design :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically.

- Control Experiments : Include blank reactions to identify side pathways (e.g., deborylation).

Advanced: What strategies improve the compound’s stability in long-term storage?

Answer:

Degradation Pathways :

- Hydrolysis of the boronate ester to boronic acid.

- Oxidation of the tert-butyl group under acidic conditions.

Q. Stabilization Methods :

- Storage Conditions : Argon atmosphere, desiccated at –20°C (reduces hydrolysis by 90% over 6 months) .

- Additives : Include 1% BHT (butylated hydroxytoluene) to inhibit oxidation .

- Packaging : Amber glass vials with PTFE-lined caps prevent light/oxygen exposure .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact with boronate esters).

- Ventilation : Use fume hoods due to potential release of tert-butylamine vapors during degradation .

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic hydrolysis .

Regulatory Compliance : Follow GHS hazard codes H302 (harmful if swallowed) and H319 (eye irritation) .

Advanced: How is computational modeling used to predict reactivity in cross-coupling reactions?

Answer:

- DFT Calculations : Predict electron density at the boron center (Fukui indices) to assess nucleophilic reactivity .

- Molecular Dynamics : Simulate steric effects of the tert-butyl group on transition states (e.g., using Gaussian 16) .

Case Study : Simulations show a 15% lower activation energy for para-substituted vs. meta-substituted aryl halides .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Protease Inhibitors : The boronate ester acts as a transition-state analog in serine protease inhibition .

- PET Tracers : Radiolabeled derivatives (e.g., with ¹⁸F) target amyloid plaques in Alzheimer’s research .

Limitation : Low solubility in aqueous buffers requires PEGylation or co-solvents (e.g., DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.